geldanamycin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La geldanamycine est généralement synthétisée par des processus de fermentation impliquant Streptomyces hygroscopicus. Le composé est extrait et purifié à l'aide de diverses techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de la geldanamycine implique une fermentation à grande échelle suivie d'une extraction et d'une purification. Le processus comprend l'utilisation de microsphères polymères pour la séparation et la purification .

Analyse Des Réactions Chimiques

Types de réactions : La geldanamycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La geldanamycine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la partie quinone de la geldanamycine.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur le cycle ansamycine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions douces.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la geldanamycine avec des activités biologiques modifiées .

4. Applications de la recherche scientifique

La geldanamycine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier le repliement et la stabilité des protéines.

Biologie : Investigée pour son rôle dans la modulation des réponses au stress cellulaire.

Médecine : Explorée comme un agent anticancéreux potentiel en raison de sa capacité à inhiber Hsp90 et à induire la dégradation des protéines oncogéniques.

5. Mécanisme d'action

La geldanamycine exerce ses effets en se liant au site de liaison de l'ATP de Hsp90, inhibant ainsi sa fonction de chaperonne. Cela conduit à la dégradation médiée par le protéasome des protéines clientes de Hsp90, qui comprennent diverses protéines kinases, facteurs de transcription et protéines oncogéniques mutées. L'inhibition de Hsp90 perturbe de multiples voies de signalisation impliquées dans la croissance et la survie tumorale .

Composés similaires :

17-AAG (NSC 330507) : Un analogue de la geldanamycine avec une toxicité systémique réduite.

17-DMAG (NSC 707545) : Un autre analogue avec une solubilité dans l'eau améliorée.

Comparaison : La geldanamycine est unique en raison de son activité anti-proliférative puissante et de sa capacité à cibler Hsp90. Ses analogues, tels que 17-AAG et 17-DMAG, ont été développés pour surmonter certaines des limitations de la geldanamycine, telles que l'hépatotoxicité et la faible solubilité .

Applications De Recherche Scientifique

Geldanamycin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein folding and stability.

Biology: Investigated for its role in modulating cellular stress responses.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit Hsp90 and induce the degradation of oncogenic proteins.

Mécanisme D'action

Geldanamycin exerts its effects by binding to the ATP-binding site of Hsp90, thereby inhibiting its chaperone function. This leads to the proteasome-mediated degradation of Hsp90 client proteins, which include various protein kinases, transcription factors, and mutated oncogenic proteins. The inhibition of Hsp90 disrupts multiple signaling pathways involved in tumor growth and survival .

Comparaison Avec Des Composés Similaires

17-AAG (NSC 330507): An analogue of geldanamycin with reduced systemic toxicity.

17-DMAG (NSC 707545): Another analogue with improved water solubility.

Comparison: this compound is unique due to its potent anti-proliferative activity and ability to target Hsp90. Its analogues, such as 17-AAG and 17-DMAG, have been developed to overcome some of the limitations of this compound, such as hepatotoxicity and poor solubility .

Propriétés

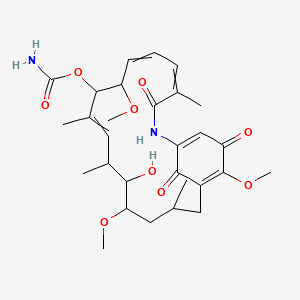

IUPAC Name |

(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAWLPCGQOSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30562-34-6 | |

| Record name | Geldanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

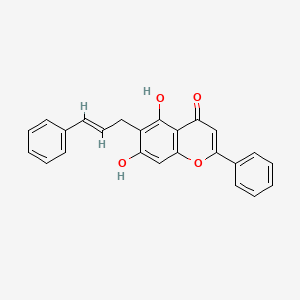

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)